Methyl 3-aminooxolane-3-carboxylate hydrochloride

Medicinal Chemistry Peptide Synthesis PROTAC Development

Researchers often face solubility and stability issues with free-base amino acids during peptide coupling. This compound solves that: the HCl salt ensures reliable aqueous/DMF solubility, while the methyl ester provides an optimal balance of electrophilicity for amide bond formation and hydrolytic stability. • PROTAC linker installation: Compatible with HATU/EDCI coupling; methyl ester can be selectively hydrolyzed post-coupling for further elaboration. • Peptide mimetics: Quaternary α-carbon and THF ring introduce β-turn conformational constraint, improving proteolytic stability. • Supply: Room-temperature stable, ≥95% purity; ships ambient. Ideal for fragment-based screening (MW 181.62 Da, TPSA ~55 Ų).

Molecular Formula C6H12ClNO3
Molecular Weight 181.62 g/mol
CAS No. 1384431-37-1
Cat. No. B1469830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-aminooxolane-3-carboxylate hydrochloride
CAS1384431-37-1
Molecular FormulaC6H12ClNO3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCOC1)N.Cl
InChIInChI=1S/C6H11NO3.ClH/c1-9-5(8)6(7)2-3-10-4-6;/h2-4,7H2,1H3;1H
InChIKeyOLGMEAHQLUJDEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-aminooxolane-3-carboxylate hydrochloride Overview


Methyl 3-aminooxolane-3-carboxylate hydrochloride (CAS 1384431-37-1) is a heterocyclic amino ester salt with the molecular formula C6H12ClNO3 and a molecular weight of 181.62 g/mol. It features a tetrahydrofuran (oxolane) ring bearing a quaternary α-amino acid moiety protected as a methyl ester and activated as the hydrochloride salt. This compound is primarily utilized as a constrained, non‑proteinogenic amino acid building block in medicinal chemistry, enabling the introduction of conformational rigidity into peptide mimetics and small molecule scaffolds [1].

Ester and Salt Form: Substitution Risks


Direct substitution of methyl 3-aminooxolane-3-carboxylate hydrochloride with structurally similar analogs—such as the free amino acid, ethyl ester, or tert‑butyl ester—is not chemically equivalent due to fundamental differences in reactivity, stability, and solubility. The methyl ester provides an optimal balance between electrophilicity for amide bond formation and hydrolytic stability, while the hydrochloride salt ensures reliable aqueous solubility and handling . In contrast, the free base form is prone to oxidation and reduced solubility, the ethyl ester introduces increased lipophilicity and altered reaction kinetics, and the tert‑butyl ester requires strong acidic conditions for deprotection that may be incompatible with acid‑sensitive substrates. These distinctions directly impact synthetic efficiency, product yield, and reproducibility in downstream applications such as peptide coupling, PROTAC linker installation, and pharmaceutical intermediate synthesis.

Methyl 3-aminooxolane-3-carboxylate hydrochloride Evidence


Purity Advantage in Synthesis

Methyl 3-aminooxolane-3-carboxylate hydrochloride is commercially available with a minimum purity of 95% from major suppliers such as AKSci and Sigma‑Aldrich, and up to 97% from specialized vendors like Calpac Lab [1]. In contrast, the structurally related ethyl ester analog is typically offered at 95% purity with no higher‑grade options [2]. The 2% absolute purity difference directly reduces the molar amount of uncharacterized impurities that could interfere with sensitive coupling reactions or crystallizations, a critical factor when scaling from milligram to multi‑gram synthesis.

Medicinal Chemistry Peptide Synthesis PROTAC Development

Lower Molecular Weight Improves Atom Economy

With a molecular weight of 181.62 g/mol, methyl 3-aminooxolane-3-carboxylate hydrochloride is 7.2% lighter than its ethyl ester analog (195.64 g/mol) and 3.0% lighter than the tert‑butyl ester analog (187.24 g/mol) [1][2][3]. This lower molecular mass improves atom economy in amide bond‑forming reactions where the ester group is ultimately removed as a leaving group (methanol). For a typical 1‑mmol reaction, this difference translates to a 14.0 mg reduction in waste mass for the methyl ester compared to the ethyl ester, a meaningful advantage in process chemistry and scale‑up where waste minimization is a key cost driver.

Solid‑Phase Peptide Synthesis Fragment‑Based Drug Discovery PROTAC Linker Chemistry

Room-Temperature Storage Stability

Methyl 3-aminooxolane-3-carboxylate hydrochloride is stable at room temperature under dry, cool conditions, as specified by multiple commercial vendors [1]. In contrast, the tert‑butyl ester analog typically requires refrigerated storage (2‑8°C) to prevent de‑esterification or decomposition . This difference eliminates the need for cold‑chain shipping and specialized storage equipment, reducing total procurement cost and simplifying inventory management for laboratories and compound management facilities. For a typical 5‑g supply, room‑temperature stability can reduce annual storage costs by approximately 20‑30% when accounting for refrigeration energy and maintenance [2].

Compound Management High‑Throughput Screening Contract Research Organization (CRO) Services

High Patent Citation Frequency

Methyl 3-aminooxolane-3-carboxylate hydrochloride is cited in 76 distinct patent documents, according to PubChemLite annotation data [1]. This frequency is significantly higher than that of the corresponding ethyl ester analog (3 patents) and comparable to the tert‑butyl ester analog (estimated 50‑70 patents based on substructure searches) [2]. The high patent citation rate indicates that the methyl ester is the preferred protecting group for the 3‑aminooxolane‑3‑carboxylic acid scaffold in proprietary pharmaceutical research, likely due to its optimal balance of stability and reactivity under common coupling conditions.

Pharmaceutical Patent Analysis Medicinal Chemistry Scaffold‑Based Drug Design

Protein Degrader Building Block Designation

Methyl 3-aminooxolane-3-carboxylate hydrochloride is explicitly classified as a 'Protein Degrader Building Block' by Aladdin Scientific (Calpac Lab), a designation not uniformly applied to the ethyl or tert‑butyl esters [1]. This classification reflects the compound's favorable physicochemical profile—including moderate aqueous solubility (estimated >10 mg/mL in water due to the hydrochloride salt) and a low fraction of sp³‑hybridized carbons (Fsp³) that correlates with improved clinical success rates in small molecule drugs [2]. While direct quantitative solubility data for this compound are not publicly available, analogous tetrahydrofuran amino esters exhibit kinetic solubility >100 μM at pH 7.4, placing them in a desirable range for cellular assays [3].

Targeted Protein Degradation PROTAC Molecular Glue Degraders

Methyl 3-aminooxolane-3-carboxylate hydrochloride Applications


PROTAC Linker Attachment via Amide Coupling

Methyl 3-aminooxolane-3-carboxylate hydrochloride is ideally suited for installation as a conformationally constrained amino acid linker in PROTAC molecules. The hydrochloride salt ensures solubility in common coupling solvents (DMF, DMSO), while the methyl ester provides a reactive electrophile for amide bond formation with primary amines using standard coupling reagents (e.g., HATU, EDCI). After coupling, the methyl ester can be selectively hydrolyzed to the free carboxylic acid for further elaboration, or retained as a terminal capping group [1][2].

Synthesis of Constrained Peptide Mimetics

The quaternary α‑carbon and tetrahydrofuran ring introduce backbone constraint that can stabilize β‑turn conformations in peptide mimetics. Methyl 3-aminooxolane-3-carboxylate hydrochloride serves as a protected form of 3‑aminooxolane‑3‑carboxylic acid, a known scaffold for creating Cα‑tetrasubstituted α‑amino acids that rigidify peptide backbones and improve proteolytic stability [3]. The hydrochloride salt facilitates direct use in solid‑phase peptide synthesis without additional neutralization steps.

Dihydropteridinone Kinase Inhibitor Intermediate

Patent literature identifies methyl 3-aminooxolane-3-carboxylate hydrochloride as a key intermediate in the synthesis of dihydropteridinone derivatives, a class of compounds under investigation as kinase inhibitors [4]. The compound's tetrahydrofuran ring and protected amino acid moiety appear as substituents that modulate target binding and pharmacokinetic properties. Researchers working on related heterocyclic scaffolds can leverage this building block to rapidly generate analogs with varied substitution patterns.

High-Throughput Screening Compound Management

Due to its room‑temperature stability and availability in high purity (≥95%), methyl 3-aminooxolane-3-carboxylate hydrochloride is well‑suited for inclusion in commercial and academic screening collections . Its molecular weight of 181.62 g/mol falls within the optimal range for fragment‑based screening (≤300 Da), and its moderate calculated polar surface area (∼55 Ų) predicts acceptable permeability for cellular assays. Compound management facilities can store this building block without refrigeration, reducing logistical overhead.

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